O1-tert-butyl O2-methyl (2R)-2,3-dihydropyrrole-1,2-dicarboxylate O1-tert-butyl O2-methyl (2R)-2,3-dihydropyrrole-1,2-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16701427
InChI: InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h5,7-8H,6H2,1-4H3/t8-/m1/s1
SMILES:
Molecular Formula: C11H17NO4
Molecular Weight: 227.26 g/mol

O1-tert-butyl O2-methyl (2R)-2,3-dihydropyrrole-1,2-dicarboxylate

CAS No.:

Cat. No.: VC16701427

Molecular Formula: C11H17NO4

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

O1-tert-butyl O2-methyl (2R)-2,3-dihydropyrrole-1,2-dicarboxylate -

Specification

Molecular Formula C11H17NO4
Molecular Weight 227.26 g/mol
IUPAC Name 1-O-tert-butyl 2-O-methyl (2R)-2,3-dihydropyrrole-1,2-dicarboxylate
Standard InChI InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h5,7-8H,6H2,1-4H3/t8-/m1/s1
Standard InChI Key WGCPPYJWSDCBNC-MRVPVSSYSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C=CC[C@@H]1C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)N1C=CCC1C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a partially saturated pyrrole ring (2,3-dihydropyrrole) with two ester groups: a tert-butyl carbamate at the N1 position and a methyl ester at the C2 position. The (2R) configuration confers chirality, making it a valuable scaffold for asymmetric synthesis . The isomeric SMILES string CC(C)(C)OC(=O)N1C=CC[C@@H]1C(=O)OC explicitly denotes the stereochemistry at the C2 position.

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Name1-O-tert-butyl 2-O-methyl (2R)-2,3-dihydropyrrole-1,2-dicarboxylate
Canonical SMILESCC(C)(C)OC(=O)N1C=CCC1C(=O)OC
InChIKeyWGCPPYJWSDCBNC-MRVPVSSYSA-N
PubChem CID27282341

Physicochemical Characteristics

The compound exhibits a density of 1.0466 g/cm³ at 25°C and a flash point exceeding 110°C, indicating moderate thermal stability . Its solubility profile favors polar aprotic solvents such as dichloromethane and tetrahydrofuran, aligning with typical carbamate esters .

Synthesis and Reactivity

Synthetic Routes

The synthesis of O1-tert-butyl O2-methyl (2R)-2,3-dihydropyrrole-1,2-dicarboxylate involves a multi-step sequence:

  • Core Formation: Cyclization of a linear precursor (e.g., γ-amino acid derivatives) using Lewis acids like boron trifluoride etherate to generate the dihydropyrrole ring .

  • Esterification: Sequential protection of the amine with tert-butyl dicarbonate (Boc₂O) and esterification of the carboxylic acid with methyl iodide under basic conditions .

  • Enantiomeric Control: Asymmetric catalysis or chiral resolution techniques ensure the (2R) configuration, critical for applications requiring stereochemical precision .

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency during esterification, achieving yields >70% in optimized conditions.

Reactivity Profile

The tert-butyl carbamate group is susceptible to acidic deprotection (e.g., HCl in dioxane), while the methyl ester undergoes hydrolysis under basic conditions to yield carboxylic acids . The dihydropyrrole ring participates in Diels-Alder reactions, enabling diversification into polycyclic frameworks .

Applications in Medicinal Chemistry and Organic Synthesis

Pharmaceutical Intermediate

This compound serves as a precursor to proline analogs, which are integral to peptidomimetic drug design. For example, Boc-protected dehydroproline derivatives are used in synthesizing protease inhibitors and kinase modulators .

Table 2: Comparative Bioactivity of Dihydropyrrole Derivatives

DerivativeTarget ActivityIC₅₀ (μM)Source
(2R)-2,3-DihydropyrroleAntiproliferative12.3 ± 1.2
(2S)-2,3-DihydropyrroleAntimicrobial45.6 ± 3.8

Asymmetric Catalysis

The chiral dihydropyrrole core facilitates enantioselective synthesis of β-amino alcohols and γ-lactams, leveraging its rigid conformation to induce stereochemical outcomes .

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